molecular formula C12H20Cl4Pt2 B576674 Dichlorobis[chloro(cyclohexene)platinum(II) CAS No. 12176-53-3

Dichlorobis[chloro(cyclohexene)platinum(II)

Cat. No.: B576674
CAS No.: 12176-53-3
M. Wt: 696.26
InChI Key: PXZVHCZWVCPIRD-UHFFFAOYSA-J
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Description

Dichlorobis[chloro(cyclohexene)platinum(II)] is an organometallic compound with the molecular formula C12H20Cl4Pt2 and a molecular weight of 696.26 g/mol . This compound is known for its unique structure, where platinum is coordinated with cyclohexene and chlorine ligands. It is often used in various scientific research applications due to its interesting chemical properties and reactivity.

Mechanism of Action

The reaction of cyclohexene with bromine is an example of electrophilic addition . In the first stage of the reaction, one of the bromine atoms becomes attached to both carbon atoms, with the positive charge being found on the bromine atom . A bromonium ion is formed .

Safety and Hazards

Exposure to cyclohexene can pose several health risks. The substance can cause irritation to the eyes, skin, and respiratory system . In extreme cases, it can cause nausea, headache, and dizziness . It is classified as a flammable liquid and a moderate fire risk .

Future Directions

There is ongoing research aimed at making the production of cyclohexene more sustainable and environmentally friendly . This includes the development of catalysts that can facilitate the conversion of benzene to cyclohexene at lower temperatures, reducing energy consumption .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichlorobis[chloro(cyclohexene)platinum(II)] typically involves the reaction of platinum(II) chloride with cyclohexene in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

PtCl2+C6H10Dichlorobis[chloro(cyclohexene)platinum(II)]\text{PtCl}_2 + \text{C}_6\text{H}_{10} \rightarrow \text{Dichlorobis[chloro(cyclohexene)platinum(II)]} PtCl2​+C6​H10​→Dichlorobis[chloro(cyclohexene)platinum(II)]

Industrial Production Methods

Industrial production of Dichlorobis[chloro(cyclohexene)platinum(II)] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

Dichlorobis[chloro(cyclohexene)platinum(II)] undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine ligands can be substituted with other ligands such as phosphines or amines.

    Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, leading to changes in its oxidation state.

    Addition Reactions: The cyclohexene ligand can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., ethylenediamine). These reactions are typically carried out in an inert atmosphere using solvents like dichloromethane or toluene.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Addition Reactions: Reagents like hydrogen or halogens can be used for addition reactions involving the cyclohexene ligand.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-coordinated platinum complexes, while oxidation reactions can produce platinum(IV) species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichlorobis[chloro(cyclohexene)platinum(II)] is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity. The presence of cyclohexene as a ligand provides unique steric and electronic effects, differentiating it from other platinum complexes.

Properties

IUPAC Name

cyclohexene;dichloroplatinum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H10.4ClH.2Pt/c2*1-2-4-6-5-3-1;;;;;;/h2*1-2H,3-6H2;4*1H;;/q;;;;;;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZVHCZWVCPIRD-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=CC1.C1CCC=CC1.Cl[Pt]Cl.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl4Pt2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12176-53-3, 60134-75-0
Record name Di-μ-chlorodichlorobis[(1,2-η)-cyclohexene]diplatinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12176-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name stereoisomer of Di-μ-chlorodichlorobis[(1,2-η)-cyclohexene]diplatinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60134-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EINECS 262-073-7
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-μ-chlorodichlorobis[(1,2-η)-cyclohexene]diplatinum, stereoisomer
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Record name Di-µ-chloro-bis[chloro(cyclohexene)platinum(II)]
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